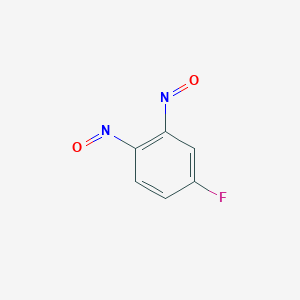
4-Fluoro-1,2-dinitrosobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-1,2-dinitrosobenzene is an organic compound characterized by the presence of a fluorine atom and two nitroso groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1,2-dinitrosobenzene typically involves the nitration of fluorobenzene followed by the introduction of nitroso groups. One common method involves the reaction of fluorobenzene with nitric acid and sulfuric acid to form 4-fluoronitrobenzene. This intermediate is then subjected to further nitration to introduce the second nitro group, resulting in 4-fluoro-1,2-dinitrobenzene. The final step involves the reduction of the nitro groups to nitroso groups using a suitable reducing agent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-1,2-dinitrosobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation to form nitro derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 4-fluoro-1,2-diaminobenzene.
Oxidation: Formation of 4-fluoro-1,2-dinitrobenzene.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-1,2-dinitrosobenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Fluoro-1,2-dinitrosobenzene involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with amino groups in proteins, leading to the formation of stable adducts. This property makes it useful in studying protein structure and function. Additionally, its ability to undergo nucleophilic substitution reactions allows it to modify biological molecules and alter their activity .
Vergleich Mit ähnlichen Verbindungen
1,2-Dinitrobenzene: Similar structure but lacks the fluorine atom.
4-Fluoronitrobenzene: Contains a single nitro group and a fluorine atom.
1,3-Dinitrobenzene: Different arrangement of nitro groups on the benzene ring.
Uniqueness: 4-Fluoro-1,2-dinitrosobenzene is unique due to the presence of both fluorine and nitroso groups, which confer distinct reactivity and stability. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with other similar compounds .
Eigenschaften
CAS-Nummer |
66147-04-4 |
|---|---|
Molekularformel |
C6H3FN2O2 |
Molekulargewicht |
154.10 g/mol |
IUPAC-Name |
4-fluoro-1,2-dinitrosobenzene |
InChI |
InChI=1S/C6H3FN2O2/c7-4-1-2-5(8-10)6(3-4)9-11/h1-3H |
InChI-Schlüssel |
KPZFGJHLEDZYSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)N=O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



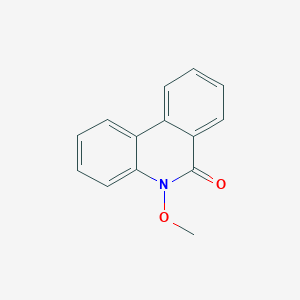
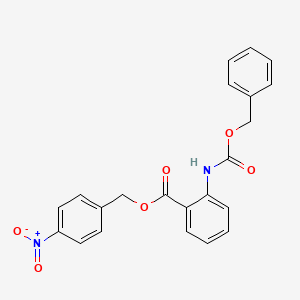

![2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14475889.png)
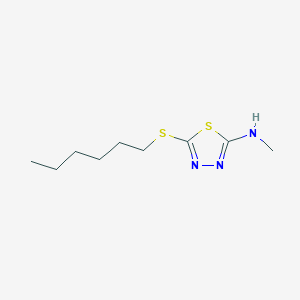

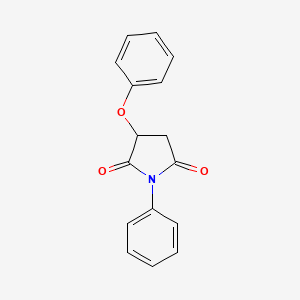
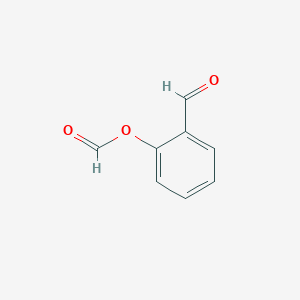
![3-[3-(3,4-Dihydronaphthalen-2-yloxy)propoxy]-1,2-dihydronaphthalene](/img/structure/B14475904.png)
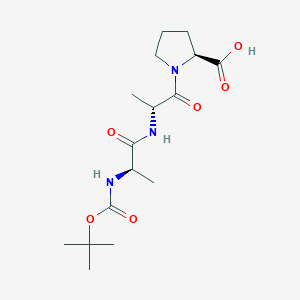
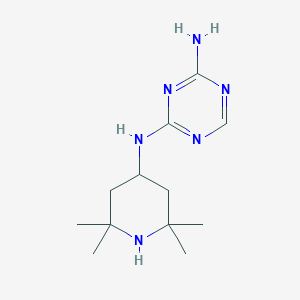

![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14475922.png)
